molecular formula C11H24NO8P B13307574 Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate

Cat. No.: B13307574
M. Wt: 329.28 g/mol
InChI Key: MVCCZQXXSVWRAD-UHFFFAOYSA-N
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Description

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate is a chemical compound with a molecular weight of 527.6 g/mol. It is known for its high purity and diverse range of applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate involves multiple steps, including the reaction of cyclohexanamine with 2,2-dimethoxypropanoic acid and subsequent phosphorylation. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or activator, modulating biochemical processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)propanoate include:

  • Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)butanoate
  • Cyclohexanamine2,2-dimethoxy-3-(phosphonooxy)ethanoate

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as its high reactivity in organic synthesis and its effectiveness as a biochemical probe.

Properties

Molecular Formula

C11H24NO8P

Molecular Weight

329.28 g/mol

IUPAC Name

cyclohexanamine;2,2-dimethoxy-3-phosphonooxypropanoic acid

InChI

InChI=1S/C6H13N.C5H11O8P/c7-6-4-2-1-3-5-6;1-11-5(12-2,4(6)7)3-13-14(8,9)10/h6H,1-5,7H2;3H2,1-2H3,(H,6,7)(H2,8,9,10)

InChI Key

MVCCZQXXSVWRAD-UHFFFAOYSA-N

Canonical SMILES

COC(COP(=O)(O)O)(C(=O)O)OC.C1CCC(CC1)N

Origin of Product

United States

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